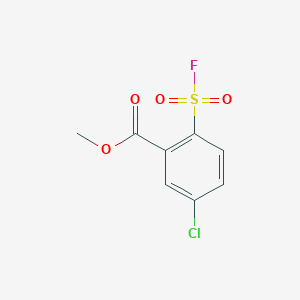
Methyl 5-chloro-2-(fluorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6ClFO4S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, a fluorosulfonyl group, and a benzoate ester moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-chloro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents.
Oxidation Reactions: The benzoate ester moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 5-chloro-2-(fluorosulfonyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate
- Methyl 4-chloro-2-(fluorosulfonyl)benzoate
- Methyl 5-amino-2-fluorobenzoate
Uniqueness
Methyl 5-chloro-2-(fluorosulfonyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both chloro and fluorosulfonyl groups makes it a valuable intermediate for various synthetic applications, offering versatility in chemical transformations .
Properties
Molecular Formula |
C8H6ClFO4S |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 5-chloro-2-fluorosulfonylbenzoate |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 |
InChI Key |
ZVBKDLOZXBPIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)
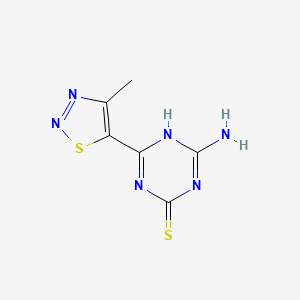
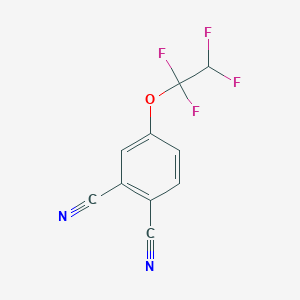
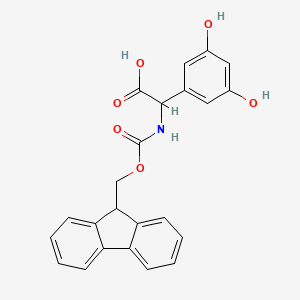



![6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione](/img/structure/B15258344.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B15258355.png)

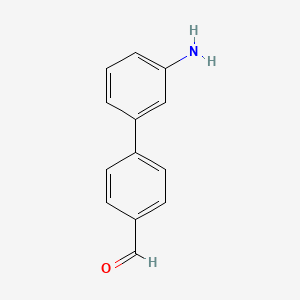
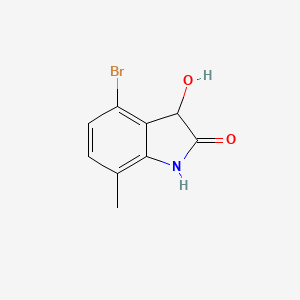

![6-Hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B15258389.png)
